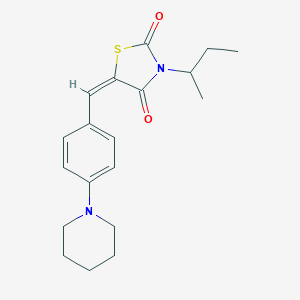![molecular formula C19H10BrCl2N3O2S B306324 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BRD-9876, is a novel small molecule inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the epigenetic regulation of gene expression. BRD4 has been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. In
Mécanisme D'action
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the interaction between BRD4 and acetylated lysine residues on histones, which is critical for the recruitment of transcriptional co-activators and the regulation of gene expression. By inhibiting this interaction, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can modulate the expression of genes involved in a wide range of biological processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells treated with (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione show reduced cytokine and chemokine production, and reduced recruitment of immune cells to sites of inflammation. In mouse models of atherosclerosis, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce plaque size and improve plaque stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high potency and selectivity for BRD4, its ability to modulate gene expression in a wide range of biological processes, and its suitability for use in in vitro and in vivo assays. The limitations of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research and development of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of focus is the optimization of the synthesis method to improve yield, purity, and scalability. Another area of focus is the identification of biomarkers that can predict response to (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione treatment in cancer and inflammatory diseases. Additionally, the combination of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors, is an area of active investigation. Finally, the development of more potent and selective BRD4 inhibitors is an area of ongoing research, with the potential to improve the efficacy and safety of these drugs.
Méthodes De Synthèse
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione was first reported in 2018 by researchers at the University of Oxford. The synthesis involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carbaldehyde with 2,3-dichlorobenzoyl isothiocyanate to form the intermediate compound, which is then reacted with 1,3-dimethyl-2-thiourea to yield (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The final product is obtained in high yield and purity, making it suitable for use in biological assays.
Applications De Recherche Scientifique
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be a potent and selective inhibitor of BRD4 in vitro and in vivo. It has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cardiovascular disease. In cancer research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and triple-negative breast cancer. Inflammation research has shown that (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular disease research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce atherosclerosis in mouse models.
Propriétés
Nom du produit |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Formule moléculaire |
C19H10BrCl2N3O2S |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,23H,(H,24,26,28)/b12-6+ |
Clé InChI |
CPLCMKOOUAPOOJ-WUXMJOGZSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/C(=O)NC2=S |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)